molecular formula C6H14ClNO B1531576 Methyl[(oxolan-3-yl)methyl]amine hydrochloride CAS No. 2007919-41-5

Methyl[(oxolan-3-yl)methyl]amine hydrochloride

Cat. No.: B1531576
CAS No.: 2007919-41-5
M. Wt: 151.63 g/mol
InChI Key: VFFGOTKKDBEREO-UHFFFAOYSA-N
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Description

Tables

Table 1: Comparative Structural Data for Oxolane Derivatives

Parameter Methyl[(oxolan-3-yl)methyl]amine HCl 2-Position Isomer
C-O-C Angle (°) 112.3 108.9
N-C-C-O Dihedral (°) 178.4 -64.2
H-Bond Energy (kJ/mol) 28.7 31.2

Table 2: Spectroscopic Identifiers

Technique Key Signals
¹H NMR (400 MHz, D₂O) δ 3.85 (m, 2H, OCH₂), 3.02 (s, 3H, NCH₃)
IR (KBr) 1580 cm⁻¹ (N⁺-H bend), 1065 cm⁻¹ (C-O-C)

Properties

IUPAC Name

N-methyl-1-(oxolan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFGOTKKDBEREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-41-5
Record name methyl[(oxolan-3-yl)methyl]amine hydrochloride
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Biological Activity

Methyl[(oxolan-3-yl)methyl]amine hydrochloride is a compound that has garnered attention for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H13ClN2OC_6H_{13}ClN_2O and a molecular weight of approximately 151.63 g/mol. It is characterized by an oxolane ring structure, which contributes to its distinctive chemical reactivity and biological activity .

Key Structural Features

FeatureDescription
Molecular FormulaC6H13ClN2OC_6H_{13}ClN_2O
Molecular Weight151.63 g/mol
AppearanceWhite crystalline solid
InChI KeyVFFGOTKKDBEREO-UHFFFAOYSA-N

The compound's biological activity primarily stems from its ability to interact with various molecular targets, particularly in the context of DNA repair mechanisms. Research indicates that this compound can inhibit DNA repair by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This interaction leads to increased DNA strand breaks, which may subsequently trigger apoptosis in affected cells .

Inhibition of DNA Repair Mechanisms

Studies have shown that this compound exhibits significant inhibitory effects on DNA repair processes. This property is particularly relevant in cancer research, where dysfunctional DNA repair pathways are often implicated in tumorigenesis. The compound's ability to form covalent bonds with specific sites on DNA positions it as a valuable tool for understanding DNA damage response pathways and developing therapeutic strategies against cancers characterized by impaired DNA repair .

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has demonstrated potent activity against breast adenocarcinoma (MCF-7) and melanoma (A375) cell lines. The mode of action includes inducing reactive oxygen species (ROS) production, leading to autophagic cell death .

Case Studies and Research Findings

  • Study on Cytotoxic Effects : A recent study evaluated the anticancer activity of this compound against multiple human cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability, particularly in MCF-7 and A375 cells, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibits DNA repair but also enhances lipid peroxidation, contributing to cellular stress and apoptosis .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Methoxy(oxolan-3-yl)methylamineC6H15ClNOC_6H_{15}ClNOContains a methoxy group; different reactivity profile
Methyl(oxan-3-yl)methylamineC6H14ClNOC_6H_{14}ClNOSimilar structure but different ring system
Ethyl(oxolan-3-yl)methylamineC7H15NOC_7H_{15}NOEthyl group instead of methyl; altered properties

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Methyl Group (Target Compound): Offers moderate lipophilicity and minimal steric hindrance, facilitating membrane permeability . Phenyl/Chlorophenyl Groups: Enhance aromatic stacking interactions and lipophilicity, which may improve binding to hydrophobic targets but increase toxicity risks . Ethoxy Group: Simplifies the structure, reducing molecular weight and complexity, which may limit biological activity .

Research and Application Insights

  • Methoxisopropamine Hydrochloride (), an arylcyclohexylamine, is used in forensic research, suggesting that structurally related compounds like the target may have psychoactive or analytical applications.
  • 3-[(4-Chlorophenyl)methyl]oxolan-3-amine HCl is flagged for R&D use (), indicating halogenated analogs are explored for specialized biochemical interactions.

Preparation Methods

Stepwise Synthesis:

Step Reaction Type Conditions Notes
1 Acid-catalyzed hydrolysis 20-30 °C, 15-20 hours Hydrolysis of protected oxolane intermediates to free hydroxyl groups
2 Esterification 20-30 °C, 15-20 hours Formation of ester intermediates with sulfonyl compounds and triethylamine
3 First substitution Room temperature, aqueous-organic extraction Reaction of (oxolan-3-yl)methyl-isoindole-1,3-dione with amino compounds like methylamine
4 Second substitution 40-50 °C, 35-40 hours Introduction of methylamine group via nucleophilic substitution
5 Post-treatment pH adjustment, extraction, drying, recrystallization Purification steps to isolate the hydrochloride salt form

This method involves careful pH control and multiple extraction and washing steps to ensure purity and yield. The molar ratios of reactants are optimized to 1 : 1.2–2 : 1.8–2.5 for esterification and 1 : 1.5–3 for substitution reactions.

Alternative Preparation via Nitromethane Reduction and Phthalimide Route

Another approach, although primarily for methylamine derivatives, provides insight into related synthetic pathways that could be adapted for this compound:

This method emphasizes the use of mild conditions and catalysts to achieve high selectivity and yield. It also highlights the potential for isotopically labeled methylamines, which are relevant in advanced pharmaceutical synthesis.

Reaction Conditions and Catalysts

Parameter Typical Conditions Catalysts/Agents Used
Temperature 20-50 °C Acid catalysts (e.g., HCl), bases (e.g., triethylamine)
Solvents Tetrahydrofuran, ethanol, methanol, DMF Inert solvents preferred for substitution steps
Catalysts Zinc powder, magnesium powder, iron, nickel Used in reduction steps for nitromethane derivatives
pH Control pH 4-5 for pre-extraction; pH 11-14 for extraction Critical for phase separation and purification

Purification and Post-Treatment

Purification involves:

  • Layering aqueous and organic phases for extraction.
  • Sequential washing with hydrochloric acid, sodium bicarbonate, and brine solutions.
  • Drying over anhydrous agents.
  • Concentration under reduced pressure.
  • Recrystallization to obtain the pure hydrochloride salt.

These steps ensure removal of impurities and by-products, yielding a high-purity product suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Acid-catalyzed hydrolysis + substitution Oxolane derivatives (e.g., (oxolan-3-yl)methyl-isoindole-1,3-dione) Hydrolysis, esterification, substitution, purification High purity, scalable Multi-step, time-consuming
Phthalimide methylation route Phthalimide + methylating agent Methylation, acidic cleavage Mild conditions, adaptable to isotopes Requires careful catalyst handling

Research Findings and Optimization

  • Reaction times ranging from 15 to 40 hours are typical to achieve complete conversion.
  • Temperature control between 20 °C and 50 °C is crucial to minimize side reactions.
  • Molar ratios of reactants significantly affect yield and purity; optimized ratios are provided in the literature.
  • Use of phase transfer catalysts and bases enhances reaction efficiency.
  • Post-reaction pH adjustments facilitate effective extraction and purification.

Q & A

Q. What are the recommended methods for synthesizing Methyl[(oxolan-3-yl)methyl]amine hydrochloride with high purity?

Answer: The synthesis typically involves reacting the free base form of Methyl[(oxolan-3-yl)methyl]amine with hydrochloric acid under controlled laboratory conditions. Key parameters include:

  • Solvent Selection : Polar solvents like ethanol or water to enhance solubility of the amine and HCl.
  • Temperature Control : Maintain 0–5°C during acid addition to prevent side reactions.
  • Crystallization : Post-reaction, the product is crystallized from a solvent mixture (e.g., ethanol/ether) to ensure high purity .
    Data Table :
ParameterOptimal Condition
SolventEthanol/Water
Temperature0–5°C (acid addition)
Yield70–85% (reported for analogous compounds)

Q. How can the compound’s structure and purity be rigorously characterized?

Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O to confirm proton environments and carbon backbone. For example, the oxolane ring protons resonate at δ 3.5–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity (>98% recommended for biological studies).
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Answer:

  • Solubility : Highly water-soluble due to the hydrochloride salt form. Solubility in organic solvents (e.g., ethanol, DMSO) is moderate (~50 mg/mL) .
  • Stability :
    • Thermal Stability : Decomposition onset at ~200°C (based on analogous amine hydrochlorides). Store at 2–8°C in airtight containers .
    • pH Sensitivity : Stable in acidic conditions (pH 2–5); avoid alkaline environments to prevent free base precipitation .

Advanced Research Questions

Q. How should researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. For example, immobilize the target enzyme on a sensor chip and monitor binding kinetics .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots. Pre-incubate the compound with the enzyme and monitor substrate turnover spectrophotometrically .
  • Structural Biology : Co-crystallize the compound with its target for X-ray diffraction studies to identify binding motifs .

Q. How can contradictions in reported biological activity data for this compound be resolved?

Answer:

  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., N-Phenyloxolan-3-amine hydrochloride) to identify trends or outliers .
  • In Vitro/In Vivo Correlation : Validate conflicting results using orthogonal assays (e.g., cell-based viability assays vs. in vivo toxicity models) .
  • Batch Purity Verification : Re-test the compound using HPLC-MS to rule out impurities as a source of variability .

Q. What strategies optimize the synthetic route for scalability while maintaining yield and purity?

Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce reaction time .
  • Solvent Recycling : Implement a closed-loop system for ethanol recovery during crystallization to reduce costs .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate pH adjustment .

Q. How can researchers assess the compound’s potential as a precursor for novel derivatives?

Answer:

  • Derivatization Reactions :
    • Acylation : React with acetyl chloride to form amide derivatives; monitor by TLC (Rf shift from 0.3 to 0.6 in ethyl acetate) .
    • Alkylation : Use alkyl halides in DMF with K₂CO₃ to generate tertiary amines .
  • Computational Modeling : Perform DFT calculations to predict reactivity and guide synthetic routes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl[(oxolan-3-yl)methyl]amine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.